![molecular formula C9H11BrClN B3015830 3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride CAS No. 1864760-31-5](/img/structure/B3015830.png)
3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride
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Overview
Description
“3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride” is a chemical compound with the CAS Number: 2828433-48-1 . It has a molecular weight of 248.55 and its IUPAC name is (E)-3-(4-bromophenyl)prop-2-en-1-amine hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrN.ClH/c10-9-5-3-8(4-6-9)2-1-7-11;/h1-6H,7,11H2;1H/b2-1+; . This indicates the presence of a bromophenyl group attached to a prop-2-en-1-amine, along with a hydrochloride group.Scientific Research Applications
Synthesis and Characterization in Organic Chemistry :
- The compound is involved in the synthesis and characterization of alkyl-substituted thiazole derivatives, as observed in studies by Nadaf et al. (2019). These derivatives are explored for their crystal structure and Hirshfeld surface analysis, indicating the compound's role in advanced organic synthesis and characterization techniques (Nadaf et al., 2019).
Role in Optoelectronic and Charge Transport Properties :
- Shkir et al. (2019) investigated chalcone derivatives including the compound for their optoelectronic and charge transport properties. The study highlights its potential use in semiconductor devices, underscoring its relevance in materials science (Shkir et al., 2019).
Structural Confirmation Using Spectroscopic Techniques :
- The structure of 1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one, a related compound, has been confirmed using various experimental techniques like FTIR, NMR, and UV-Visible spectroscopy. This work, by Bhumannavar (2021), demonstrates the compound's significance in structural analysis and spectroscopy (Bhumannavar, 2021).
Electron Transfer Mediation in Anodic Oxidation :
- Pletcher and Zappi (1989) explored the use of tris(4-bromophenyl)amine, a similar compound, as an effective electron transfer mediator for the indirect oxidation of amines. This finding is crucial in understanding electrochemical reactions and applications in synthetic chemistry (Pletcher & Zappi, 1989).
Synthesis of Luminescent Covalent-Organic Polymers :
- In the field of polymer science, tris(4-bromophenyl)amine was used by Xiang and Cao (2012) in the synthesis of luminescent covalent-organic polymers, showcasing its potential in creating materials with specific luminescent properties for sensing applications (Xiang & Cao, 2012).
Preparation of Hyperbranched Copolymers :
- Tanaka et al. (2001) reported the use of tris(4-bromophenyl)amine for the preparation of hyperbranched copolymers, which are significant in the field of materials science and polymer chemistry (Tanaka et al., 2001).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .
properties
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-9-5-3-8(4-6-9)2-1-7-11;/h1-6H,7,11H2;1H/b2-1+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTROOURKHTUDDG-TYYBGVCCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCN)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CN)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride |
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